GLP-1(28-36)amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GLP-1(28-36)amid erfolgt typischerweise mittels Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung und Kupplung: Die Schutzgruppe der Aminosäure wird entfernt und die nächste Aminosäure wird unter Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N’,N’-Tetramethyluroniumhexafluorophosphat) oder DIC (N,N’-Diisopropylcarbodiimid) an die Kette gekoppelt.

Spaltung und Reinigung: Das vollständige Peptid wird vom Harz abgespalten und mittels Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von GLP-1(28-36)amid folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig verwendet, um Effizienz und Konsistenz zu erhöhen. Das Endprodukt unterliegt einer strengen Qualitätskontrolle, um Reinheit und Wirksamkeit sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GLP-1(28-36)amid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann an Methioninresten auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Peptide, reduzierte Peptide und Peptidanaloga mit modifizierten Aminosäuresequenzen .

Wissenschaftliche Forschungsanwendungen

GLP-1(28-36)amid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine Rolle in zellulären Signalwegen und der metabolischen Regulation.

Medizin: Als potenzieller Therapeutika für die Behandlung von Typ-2-Diabetes, Fettleibigkeit und verwandten Stoffwechselstörungen untersucht.

Industrie: Anwendung bei der Entwicklung peptidbasierter Medikamente und diagnostischer Werkzeuge

Wirkmechanismus

GLP-1(28-36)amid übt seine Wirkungen über verschiedene Mechanismen aus:

Molekulare Ziele: Es zielt auf Mitochondrien ab und trägt dazu bei, das mitochondriale Membranpotenzial und die zellulären Adenosintriphosphat-Spiegel aufrechtzuerhalten.

Beteiligte Pfade: Es aktiviert zyklisches Adenosinmonophosphat (cAMP) und Proteinkinase A (PKA) Signalwege, was zur Aktivierung von β-Catenin und cAMP-Response-Element-bindenden Protein führt. .

Wissenschaftliche Forschungsanwendungen

GLP-1(28-36)amide has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and metabolic regulation.

Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes, obesity, and related metabolic disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Wirkmechanismus

GLP-1(28-36)amide exerts its effects through several mechanisms:

Molecular Targets: It targets mitochondria, helping to maintain mitochondrial membrane potential and cellular adenosine triphosphate levels.

Pathways Involved: It activates cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways, leading to the activation of β-catenin and cAMP response-element binding protein. .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GLP-1(7-36)amid: Ein weiterer Metabolit des Glukagon-ähnlichen Peptids 1 mit ähnlichen insulinotropen Wirkungen.

GLP-1(9-36)amid: Ein Metabolit mit unterschiedlichen biologischen Aktivitäten im Vergleich zu GLP-1(28-36)amid

Einzigartigkeit

GLP-1(28-36)amid ist einzigartig aufgrund seiner Fähigkeit, Mitochondrien zu targeten, und seiner potenziellen therapeutischen Wirkungen unabhängig vom Glukagon-ähnlichen Peptid-1-Rezeptor. Dies unterscheidet es von anderen Glukagon-ähnlichen Peptid-1-Metaboliten, die ihre Wirkungen hauptsächlich über rezeptorvermittelte Pfade ausüben .

Eigenschaften

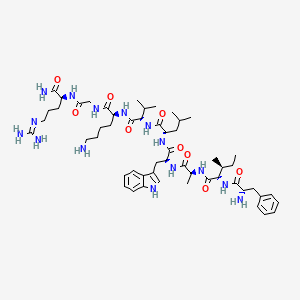

IUPAC Name |

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAZRBWYYBZITR-MJCVNZGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N15O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1088.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2655937.png)

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2655945.png)

![4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B2655951.png)

![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2655953.png)